Ethyl 5-amino-4-bromo-2-fluorobenzoate
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Overview
Description
Ethyl 5-amino-4-bromo-2-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 5-position, a bromine atom at the 4-position, and a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of ethyl 2-fluorobenzoate to introduce the bromine atom at the 4-position. This is followed by nitration to introduce the nitro group at the 5-position. The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid. The final product is obtained after purification steps such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups under oxidative conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Reduction Reactions: Reducing agents like tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution Reactions: Products such as ethyl 5-amino-4-azido-2-fluorobenzoate or ethyl 5-amino-4-thiocyanato-2-fluorobenzoate.
Reduction Reactions: this compound from the reduction of the nitro group.
Oxidation Reactions: Ethyl 5-nitro-4-bromo-2-fluorobenzoate from the oxidation of the amino group.
Scientific Research Applications
Ethyl 5-amino-4-bromo-2-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the amino, bromo, and fluoro groups can enhance its binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids .
Comparison with Similar Compounds
Ethyl 5-amino-4-bromo-2-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 5-amino-2-bromo-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 5-amino-4-bromo-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom at the 2-position.
Ethyl 5-amino-4-bromo-2-iodobenzoate: Similar structure but with an iodine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Biological Activity
Ethyl 5-amino-4-bromo-2-fluorobenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H8BrFNO2
- Molecular Weight : 248.07 g/mol
This compound features an amino group (-NH2), a bromo group (-Br), and a fluoro group (-F) on a benzoate ring, which contribute to its unique reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination : Starting from ethyl 4-fluorobenzoate, bromination introduces the bromo group at the 5-position.
- Nitration : The introduction of a nitro group at the 2-position is achieved through nitration.
- Reduction : The nitro group is then reduced to an amino group using reducing agents like palladium on carbon (Pd/C) under hydrogenation conditions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino, bromo, and fluoro groups enhances its binding affinity and specificity towards these targets. This interaction can lead to alterations in various biological pathways, making it a candidate for drug development.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit potential anticancer properties, particularly in photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, which may selectively target cancer cells.
- Protein Interaction Studies : Studies exploring the interaction of this compound with biomolecules suggest that it may effectively bind to proteins and nucleic acids due to its polar functional groups. Such interactions can lead to significant changes in biological pathways.
- Toxicity Assessment : Preliminary assessments indicate that this compound is not toxic to healthy cells, supporting its potential use in therapeutic applications without adverse effects on normal tissue .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 5-bromo-2-fluorobenzoate | C9H8BrFNO2 | Lacks amino group; different reactivity profile |
Mthis compound | C9H8BrFNO2 | Methoxy group instead of ethyl; differing solubility |
Ethyl 4-bromo-2-fluorobenzoate | C9H8BrFNO2 | Different positioning of bromo and fluoro groups |
This compound stands out due to its specific arrangement of functional groups, influencing its reactivity and biological activity compared to these analogs.
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-2-fluorobenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2,12H2,1H3 |
InChI Key |
GXQPIUCNECUXBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)Br)N |
Origin of Product |
United States |
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